molecular formula C14H14O2 B8496216 (2-Hydroxy-5-methylphenyl)(2-hydroxyphenyl)methane

(2-Hydroxy-5-methylphenyl)(2-hydroxyphenyl)methane

Cat. No. B8496216
M. Wt: 214.26 g/mol
InChI Key: WCZMYMZXLGNMEL-UHFFFAOYSA-N
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Patent
US04979978

Procedure details

(3-t-Butyl-2-hydroxy-5-methylphenyl)-(2-hydroxyphenyl)methane (4.34 g, 16 mmol) was combined with 3.2 g (24 mmol) of aluminum chloride and 100 ml of benzene and the mixture heated at reflux with stirring for 24 hours. It was then allowed to cool and was poured onto an ice-water mixture. The organic phase was collected and extracted with water and then 1N potassium hydroxide. The alkaline extract was acidified and then extracted with ether. The ether extract was dried with magnesium sulfate and the volatiles removed by evaporation under reduced pressure to obtain 1.66 g (48 percent of theory) of the title compound as an oil. The proton nmr spectrum was consistent with the assigned structure.
Name
(3-t-Butyl-2-hydroxy-5-methylphenyl)-(2-hydroxyphenyl)methane
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:5]1[C:6]([OH:20])=[C:7]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[OH:19])[CH:8]=[C:9]([CH3:11])[CH:10]=1)(C)(C)C.[Cl-].[Al+3].[Cl-].[Cl-]>C1C=CC=CC=1>[OH:20][C:6]1[CH:5]=[CH:10][C:9]([CH3:11])=[CH:8][C:7]=1[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[OH:19] |f:1.2.3.4|

Inputs

Step One
Name
(3-t-Butyl-2-hydroxy-5-methylphenyl)-(2-hydroxyphenyl)methane
Quantity
4.34 g
Type
reactant
Smiles
C(C)(C)(C)C=1C(=C(C=C(C1)C)CC1=C(C=CC=C1)O)O
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
EXTRACTION
Type
EXTRACTION
Details
extracted with water
EXTRACTION
Type
EXTRACTION
Details
The alkaline extract
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the volatiles removed by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C)CC1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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